This compound can be classified under organic compounds, specifically as an amino acid derivative. It contains both nitrogen and oxygen heteroatoms, placing it within the category of heterocyclic compounds. Its structural complexity and functional groups suggest potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological conditions or metabolic disorders.
The synthesis of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide can be achieved through various methods. One potential synthetic route involves:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide can be described as follows:
The compound's stereochemistry is significant for its biological activity, as different stereoisomers may exhibit varying pharmacological effects.
(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide may participate in several chemical reactions, including:
These reactions are essential for modifying the compound to improve its efficacy or reduce side effects.
Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
The physical and chemical properties of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide include:
Data on melting point, boiling point, and specific heat capacity should be gathered through experimental studies for comprehensive characterization.
(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide has potential applications in several scientific fields:
Research into its efficacy and safety will determine its viability in these applications.
The systematic IUPAC name (S)-2-Amino-3-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)butanamide precisely defines the molecular structure, which incorporates three key components: (1) an (S)-configured 2-amino-3-methylbutyramide moiety, (2) a ketone linker, and (3) a terminal pyrazine ring. The chiral center at the C2 position of the butyramide chain confers strict stereochemical specificity, designated by the S-enantiomer notation. This stereochemical designation is confirmed by the InChIKey suffix "JTQLQIEISA-N", which encodes the absolute configuration within its stereochemical layer [1] [3].
The stereochemical integrity at this position is biologically critical, as evidenced by kinase inhibitor studies showing that enantiopurity significantly influences target binding affinity. For example, aminopyrazine inhibitors binding to Nek2 kinase demonstrate up to 100-fold potency differences between stereoisomers due to precise spatial requirements for hydrogen bonding with the kinase hinge region [8]. The β-branched hydrophobic isopropyl group adjacent to the chiral center enhances conformational rigidity, potentially promoting selective interactions with biological targets. The molecule's stereochemical identity is further specified by its CAS Registry Number 1353993-38-0, providing a unique identifier for the enantiopure compound [1].
This compound emerged during a period of intensified investigation into pyrazine-based heterocycles as kinase modulators and neurological agents. The early 2010s saw significant advances in understanding the structural biology of kinases like Nek2, revealing unique binding conformations amenable to inhibition by aminopyrazine scaffolds. Research demonstrated that pyrazine derivatives could bind to unusual inactive kinase conformations—specifically, the "Tyr-down" conformation observed in Nek2 and Nek7 kinases—through hydrogen bonding networks facilitated by the pyrazine nitrogen atoms [8].
Concurrently, structural analogs featuring amino acid-pyrazine conjugates were explored for neurological targets, exemplified by patents disclosing pyrazine-containing carboxamides as potent muscarinic M4 receptor antagonists for Parkinson's and schizophrenia treatment [10]. The specific integration of a branched-chain amino acid derivative (2-amino-3-methylbutyramide) likely aimed to leverage both the pharmacophore diversity of pyrazines and the favorable transport properties of amino acid-based molecules. While comprehensive biological data on this exact compound remains limited in public literature, its structural kinship to patented bioactive molecules suggests its investigation within programs targeting protein-protein interactions in oncology and G-protein coupled receptors in neuroscience [7] [10].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
Systematic Name | (S)-2-Amino-3-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)butanamide |
CAS Registry Number | 1353993-38-0 |
Molecular Formula | C₁₁H₁₇N₅O₂ |
Molecular Weight | 236.27 g/mol |
InChIKey | GKZQQGIVOQSZSG-JTQLQIEISA-N |
Chiral Center Configuration | (S) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6